2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804421
InChI: InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12)
SMILES:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid

CAS No.:

Cat. No.: VC15804421

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid -

Specification

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
IUPAC Name 2-(2-amino-1-methylimidazol-4-yl)-2-oxoacetic acid
Standard InChI InChI=1S/C6H7N3O3/c1-9-2-3(8-6(9)7)4(10)5(11)12/h2H,1H3,(H2,7,8)(H,11,12)
Standard InChI Key SXWOHXXZASYYOF-UHFFFAOYSA-N
Canonical SMILES CN1C=C(N=C1N)C(=O)C(=O)O

Introduction

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid is a heterocyclic compound belonging to the imidazole family. It is characterized by a five-membered ring containing two nitrogen atoms, with an amino group and an oxo-acetic acid moiety attached to the imidazole ring. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its structural features and reactivity.

Reactivity

2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can participate in various chemical reactions due to its functional groups. These reactions may involve specific conditions such as temperature control, pH adjustments, and the use of solvents to facilitate reaction pathways.

Synthesis Methods

The synthesis of 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid can be achieved through several methods, although detailed procedures are not specified in the available literature. Common reagents used in these synthesis routes typically involve organic chemistry techniques.

Biological Activities

Imidazole derivatives, including 2-(2-Amino-1-methyl-1H-imidazol-4-yl)-2-oxoacetic acid, are known for their diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The compound's unique structural features allow it to engage in specific interactions within biological systems, which is crucial for its potential therapeutic applications. The presence of an amino group and an oxo-acetic acid moiety enhances its potential reactivity and biological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator